REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[CH2:11](Br)[CH:12]([CH3:14])[CH3:13].Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH2:11]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH:12]([CH3:14])[CH3:13] |f:4.5|
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Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
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S1C=CC=C1
|
Name
|
|
Quantity
|
6.28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tetrahydrofuran hexamethylphosphoramide
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Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
1.63 mL
|
Type
|
reactant
|
Smiles
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C(C(C)C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred at −78° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution stirred
|
Type
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TEMPERATURE
|
Details
|
while warming to room temperature over 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Organics were extracted with hexanes (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with 0.1 N hydrochloric acid (3×50 mL), water and brine (50 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |